molecular formula C17H17ClO3 B452788 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438532-81-1

3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B452788
CAS No.: 438532-81-1
M. Wt: 304.8g/mol
InChI Key: BQOGYXQCGXWJNJ-UHFFFAOYSA-N
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Description

3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C17H17ClO3 and a molecular weight of 304.77 g/mol . This compound is characterized by the presence of a chloro-substituted dimethylphenoxy group attached to a methoxybenzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-chloro-3,5-dimethylphenol with formaldehyde and 4-methoxybenzaldehyde under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and quality of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy substituents enhances its potential for diverse chemical modifications and applications .

Properties

IUPAC Name

3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-11-6-15(7-12(2)17(11)18)21-10-14-8-13(9-19)4-5-16(14)20-3/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOGYXQCGXWJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101176811
Record name 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438532-81-1
Record name 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438532-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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